Product packaging for Revefenacin(Cat. No.:CAS No. 1211931-83-7)

Revefenacin

Cat. No.: B8068745
CAS No.: 1211931-83-7
M. Wt: 597.7 g/mol
InChI Key: FYDWDCIFZSGNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Chronic Obstructive Pulmonary Disease (COPD) Pathophysiology

The primary cause of COPD is long-term exposure to inhaled irritants, most commonly tobacco smoke, but also includes indoor and outdoor air pollution and occupational dusts and fumes. mdpi.comwikipedia.orgmedscape.com These irritants trigger a chronic inflammatory response in the lungs. mdpi.commsdmanuals.com This inflammation involves various cells, including neutrophils, macrophages, and T lymphocytes, which release a variety of inflammatory mediators. mdpi.commsdmanuals.com

The core pathophysiological features of COPD include:

Airflow Limitation and Air Trapping: Chronic inflammation leads to structural changes and narrowing of the small airways. wikipedia.orgmsdmanuals.com This, combined with the loss of the lung's elastic recoil due to parenchymal destruction, results in decreased expiratory airflow and air trapping (hyperinflation). mdpi.comwikipedia.org

Mucus Hypersecretion: Inflammation can lead to increased size and number of goblet cells and submucosal glands, resulting in excessive mucus production, a hallmark of chronic bronchitis. msdmanuals.com

Gas Exchange Abnormalities: Destruction of the alveolar walls, the hallmark of emphysema, leads to a decrease in the surface area available for gas exchange. mdpi.commedicalnewstoday.com This results in a mismatch between ventilation and perfusion (V'/Q' mismatch), leading to hypoxemia (low blood oxygen levels). ersnet.org

Pulmonary Hypertension: In advanced stages, chronic hypoxia can cause constriction of the pulmonary arteries, leading to pulmonary hypertension and, eventually, right heart failure (cor pulmonale). msdmanuals.comersnet.org

This persistent inflammation and resulting structural damage drive the progressive nature of the disease, leading to symptoms like dyspnea (shortness of breath), chronic cough, and sputum production. wikipedia.org

Therapeutic Landscape of Long-Acting Muscarinic Antagonists (LAMAs) in COPD Management

Long-acting muscarinic antagonists (LAMAs) are a cornerstone of maintenance therapy for COPD. nih.govnih.gov They are a class of inhaled bronchodilators that provide sustained relief from symptoms and have been shown to reduce the frequency of exacerbations. nih.govcopdx.org.au

In the airways, the neurotransmitter acetylcholine (B1216132) plays a key role in regulating the tone of the airway smooth muscle via its action on muscarinic receptors. patsnap.com In COPD patients, there can be an overactivity of this pathway, leading to bronchoconstriction. patsnap.com LAMAs work by competitively blocking the action of acetylcholine at muscarinic receptors, particularly the M3 subtype located on airway smooth muscle. patsnap.compatsnap.com This inhibition prevents the muscle from tightening, resulting in bronchodilation and improved airflow. medicalnewstoday.compatsnap.com

The goal in developing newer LAMAs has been to achieve greater selectivity for the M3 receptor over the M2 receptor to maximize bronchodilator effects while minimizing potential side effects. drugbank.comnih.gov The therapeutic landscape includes several LAMA agents, often delivered via various handheld inhaler devices like dry powder inhalers (DPIs) or metered-dose inhalers (MDIs). nih.govcopdx.org.au

Available Long-Acting Muscarinic Antagonists:

Tiotropium (B1237716)

Aclidinium

Glycopyrronium (B1196793)

Umeclidinium

These agents are effective but rely on the patient's ability to use handheld devices correctly, which can be a challenge for some individuals, such as the elderly or those with cognitive or physical limitations. nih.gov For these patients, nebulized therapy, which converts liquid medication into an inhaled mist, offers a valuable alternative. patsnap.comnih.gov

Historical Context and Development of Revefenacin (B1680567)

This compound was developed by Theravance Biopharma in a strategic collaboration with Mylan (now part of Viatris) to fill a significant gap in COPD treatment: the lack of a once-daily nebulized LAMA. wikipedia.orgnih.gov While LAMAs are a standard of care, options for patients who require or prefer nebulized delivery were limited. nih.govrespiratory-therapy.com

The development program for this compound included extensive preclinical and clinical trials to establish its efficacy and pharmacological profile. Preclinical studies demonstrated that this compound is a potent and selective muscarinic antagonist with a slower dissociation from M3 receptors compared to M2 receptors, suggesting a favorable kinetic selectivity. drugbank.comnih.gov

Key milestones in its development include:

Phase II Trials: Dose-ranging studies confirmed that this compound produced significant improvements in lung function, as measured by the forced expiratory volume in one second (FEV1), over a 24-hour period. copdfoundation.orgnih.gov

Phase III Trials: Two replicate, 12-week, placebo-controlled studies (Studies 0126 and 0127) demonstrated that once-daily nebulized this compound resulted in statistically and clinically significant improvements in trough FEV1 compared to placebo in patients with moderate to very severe COPD. copdfoundation.orgnih.gov A longer-term, 52-week safety study (Study 0128) compared this compound to tiotropium and found no new safety concerns, with comparable rates of adverse events. medscape.comersnet.org

FDA Approval: On November 9, 2018, the U.S. Food and Drug Administration (FDA) approved this compound inhalation solution for the maintenance treatment of patients with COPD. pharmacytimes.commedscape.comdrugs.com This marked the first approval of a once-daily nebulized LAMA in the United States. nih.gov

This compound's development provides a crucial therapeutic option, ensuring that patients who have difficulty with handheld inhalers can access the benefits of once-daily LAMA therapy. pharmacytimes.comnih.gov

Detailed Research Findings

Pharmacokinetic Profile of this compound

Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of this compound. Following inhalation, it is rapidly absorbed, with peak plasma concentrations reached quickly. drugbank.comdrugs.com The drug is designed as a "soft-drug," allowing for rapid systemic clearance, which helps minimize systemic side effects. drugbank.com It is primarily metabolized in the liver via hydrolysis to its major active metabolite, THRX-195518. drugbank.comdrugs.com

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value / Description Source
Absorption Rapidly absorbed after inhalation; peak plasma concentrations reached in 0.48-0.51 hours. drugbank.com
Distribution Extensive tissue distribution with a volume of distribution of 218 L. drugbank.com
Protein Binding This compound: 71%; Active Metabolite (THRX-195518): 42%. drugbank.com
Metabolism Primarily metabolized by hydrolysis to its major active metabolite, THRX-195518. drugbank.comdrugs.com
Elimination Following intravenous administration, 54% is recovered in feces and 27% in urine. drugbank.com
Terminal Half-Life 22 to 70 hours. drugbank.comfda.gov

| Steady State | Achieved within 7 days of once-daily dosing. | drugbank.comdrugs.com |

Clinical Efficacy from Phase III Trials

The efficacy of this compound was established in two replicate 12-week, randomized, double-blind, placebo-controlled Phase III studies. The primary endpoint was the change from baseline in trough forced expiratory volume in 1 second (FEV1) on day 85.

Table 2: Key Efficacy Results from Phase III Trials (Day 85)

Study Treatment Group Improvement in Trough FEV1 vs. Placebo (mL) p-value Source
Study 0126 This compound 175 µg 146 <0.0001 copdfoundation.orgnih.gov
Study 0127 This compound 175 µg 147 <0.0001 copdfoundation.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H43N5O4 B8068745 Revefenacin CAS No. 1211931-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDWDCIFZSGNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027775
Record name Revefenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

< 1 mg/ml
Record name Revefenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

864750-70-9
Record name 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864750-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Revefenacin [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revefenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Revefenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVEFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile of Revefenacin

Molecular Mechanism of Action

Revefenacin (B1680567) operates by competitively and reversibly binding to muscarinic receptors in the smooth muscle of the airways. nih.gov This action prevents the neurotransmitter acetylcholine (B1216132) from binding to these receptors, which would otherwise cause bronchoconstriction. nih.govpatsnap.com

Muscarinic Receptor Antagonism and Subtype Selectivity

This compound exhibits a broad interaction with the five human muscarinic acetylcholine receptor subtypes (M1-M5). drugbank.comnih.gov

Studies have demonstrated that this compound has a high affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). drugbank.comnih.gov It acts as a competitive antagonist at these receptors. nih.gov The affinity estimates (pKi values) for this compound at human recombinant mAChRs range from 8.2 to 9.8. nih.gov

Table 1: Affinity of this compound for Human Muscarinic Receptors

Receptor Subtype pKi
hM1 9.4
hM2 9.5
hM3 9.8
hM4 9.4
hM5 8.2

Data sourced from a study evaluating the pharmacology of this compound at human recombinant mAChRs. nih.gov

A key characteristic of this compound is its kinetic selectivity for the M3 muscarinic receptor over the M2 subtype. drugbank.comnih.gov This selectivity is due to a significantly slower dissociation rate from the hM3 receptor compared to the hM2 receptor. drugbank.comnih.gov The dissociation half-life from the hM3 receptor is approximately 82 minutes, whereas for the hM2 receptor, it is about 6.9 minutes, resulting in a 12-fold kinetic selectivity for the hM3 receptor. nih.govnih.gov This prolonged binding to the M3 receptor, which is primarily responsible for smooth muscle contraction in the airways, contributes to its long duration of action. patsnap.comncats.io

Inhibition of Acetylcholine-Evoked Responses

By blocking muscarinic receptors, this compound effectively inhibits the physiological responses triggered by acetylcholine. drugbank.compatsnap.com This includes the prevention of acetylcholine-induced bronchoconstriction. nih.govnih.gov In functional studies, this compound has been shown to potently antagonize contractile responses mediated by muscarinic acetylcholine receptors in isolated airway tissues from humans, rats, and guinea pigs. nih.gov Furthermore, it suppresses acetylcholine-evoked calcium mobilization, a critical step in muscle contraction. drugbank.com

Sustained Bronchodilation Through Receptor Dissociation Kinetics

The long-acting nature of this compound, allowing for once-daily administration, is a direct result of its slow dissociation kinetics from the M3 receptors. drugbank.compatsnap.com This sustained receptor blockade ensures prolonged relaxation of the airway smooth muscle, leading to lasting bronchodilation. patsnap.commedicaldialogues.in The bronchoprotective effect of this compound has been observed to have a rapid onset and can be sustained for up to 24 hours. nih.govnih.gov

Pharmacodynamics of this compound

The pharmacodynamic profile of this compound is characterized by its ability to produce significant and sustained bronchodilation. nih.gov Clinical studies in patients with COPD have demonstrated that this compound leads to statistically significant improvements in lung function, as measured by the forced expiratory volume in one second (FEV1). nih.govshmabstracts.org

The onset of action is rapid, and the bronchodilator effect is maintained over a 24-hour period. nih.govresearchgate.net This sustained effect is consistent with its slow dissociation from M3 receptors. patsnap.com The pharmacokinetics of this compound are marked by rapid absorption after inhalation, followed by extensive metabolism and a slow terminal elimination phase with minimal systemic accumulation after repeated doses. nih.govnih.gov

Table 2: Mentioned Compound Names

Compound Name
This compound
Acetylcholine
Ipratropium (B1672105)
Tiotropium (B1237716)
Glycopyrrolate
THRX-195518
Atropine
Darifenacin
Scopolamine
Clozapine
LP-44

Dose-Response Relationship in Bronchodilation

Clinical studies have established a clear dose-response relationship for the bronchodilatory effects of this compound. In a 28-day, placebo-controlled study involving patients with moderate to severe COPD, once-daily nebulized this compound demonstrated significant improvements in lung function. Doses of 88 µg, 175 µg, and 350 µg resulted in statistically significant improvements in the primary endpoint, the change from baseline in trough forced expiratory volume in 1 second (FEV₁) on day 28, compared to placebo. nih.gov

A dose-response effect was observed, with the 175 µg dose providing a robust improvement in bronchodilation. tandfonline.com Notably, the 350 µg dose did not show any additional clinical benefit over the 175 µg dose, suggesting a plateau in the dose-response curve beyond 175 µg. nih.govtandfonline.comnih.gov The 44 µg dose was found to be sub-therapeutic. nih.govnih.gov In a multi-dose study, the change from baseline in trough FEV₁ after seven days showed a dose-response effect up to the 175 µg dose. nih.gov

Table 1: Dose-Response of this compound on Trough FEV₁

Dose Mean Improvement in Trough FEV₁ vs. Placebo (mL) Study Reference
44 µg Sub-therapeutic nih.gov
88 µg 187.4 nih.gov
175 µg 166.6 nih.gov
350 µg 170.6 nih.gov

This table is interactive. You can sort and filter the data.

Duration of Bronchodilatory Effect

This compound is characterized by a long duration of action, supporting its once-daily dosing regimen. oup.comdrugbank.com Clinical trials have consistently demonstrated a sustained bronchodilatory effect over a 24-hour period. nih.govnih.govresearchgate.net In a 7-day study, this compound showed a lasting bronchodilator effect for at least 24 hours following nebulized administration, a contrast to the shorter-acting muscarinic antagonist ipratropium, which showed no evidence of bronchodilation from 12 to 24 hours post-dose. tandfonline.com

Further evidence from a 28-day study confirmed that for doses of 88 µg and higher, the 24-hour weighted mean FEV₁ values were similar to the respective trough FEV₁ values, indicating that the bronchodilator effect was maintained throughout the entire 24-hour dosing interval. nih.govtandfonline.com A 24-hour serial spirometry sub-study on day 84 of a longer trial also confirmed that this compound at 88 µg and 175 µg doses provided significant improvements in FEV₁ at all time points over 24 hours compared to placebo. tandfonline.com Analysis of the area under the curve (AUC) for FEV₁ has further reinforced the consistent and durable improvement in lung function over a full 24-hour period. theravance.com

Lung Selectivity Index and its Pharmacological Implications

A key feature in the development of this compound was its design for "duration and lung selectivity". nih.govnih.govresearchgate.net This approach aimed to create a molecule with a high lung-selectivity index to optimize bronchodilation in the lungs while minimizing systemic anti-muscarinic side effects. nih.govresearchgate.netresearchgate.net this compound exhibits chemical stability in the lung but is rapidly metabolized to a less active metabolite in the systemic circulation. nih.govnih.gov

This high lung selectivity has important pharmacological implications. It leads to a lower incidence of systemic anticholinergic adverse events that can be associated with this class of drugs. nih.govresearchgate.net Studies have reported a superior lung selectivity index for this compound when compared with other long-acting muscarinic antagonists like glycopyrronium (B1196793) and tiotropium, which resulted in a decreased sialagogue effect (dry mouth). drugbank.com

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is defined by its rapid absorption after inhalation and very low bioavailability when administered orally.

Absorption Characteristics

Following administration via nebulizer in both healthy subjects and patients with COPD, this compound is absorbed very rapidly. nih.govdrugbank.comdovepress.com The time to reach maximum plasma concentration (Cmax) for both this compound and its major active metabolite, THRX-195518, occurs quickly, with median Tmax values reported to be between 14 and 41 minutes after the start of nebulization. dovepress.comfda.govfda.gov The concentration-time profile is characterized by this rapid absorption phase, followed by a swift initial decline in plasma concentrations and then a slower terminal elimination phase. dovepress.com

The bioavailability of this compound differs significantly depending on the route of administration. Following oral administration, the absolute bioavailability of this compound is very low, reported to be less than 3%. fda.govnih.govresearchgate.netfda.gov This low oral bioavailability is a crucial characteristic, as it minimizes systemic drug exposure from the portion of the nebulized dose that is inevitably swallowed.

Following inhaled administration, systemic exposure to this compound is also low. nih.gov While a specific percentage for absolute bioavailability via inhalation is not typically reported, the focus remains on the minimal systemic impact due to rapid metabolism and low oral bioavailability. After repeated inhaled doses, a steady state is achieved within 7 days with minimal accumulation (less than 1.6-fold). fda.govfda.gov

Table 2: Bioavailability of this compound

Route of Administration Absolute Bioavailability Implication
Oral < 3% Minimizes systemic exposure from swallowed drug. fda.govnih.govresearchgate.net

This table is interactive. You can sort and filter the data.

Distribution Profile of this compound

The distribution profile of a drug within the body provides critical insights into its potential sites of action and elimination. For this compound, its distribution characteristics are defined by its volume of distribution, the extent of its binding to plasma proteins, and its subsequent allocation into various tissues.

Volume of Distribution

Following intravenous administration in healthy subjects, this compound demonstrates a mean steady-state volume of distribution (Vss) of 218 liters. fda.govdrugbank.comnih.govnih.gov This large volume of distribution indicates that the compound is not confined to the circulatory system and undergoes extensive distribution into the tissues. fda.govdrugbank.comnih.gov In another analysis in healthy subjects, the apparent volume of distribution of the central compartment was noted as 313 L. fda.gov

ParameterValuePopulation
Mean Steady-State Volume of Distribution (Vss) 218 LHealthy Subjects (IV)
Apparent Volume of Distribution (Central Compartment) 313 LHealthy Subjects (Inhalation)
Protein Binding

In vitro studies have determined the extent to which this compound and its primary active metabolite, THRX-195518, bind to proteins in human plasma. On average, this compound is 71% bound to plasma proteins. fda.govdrugbank.comnih.gov Its metabolite, THRX-195518, exhibits lower binding, with reported values averaging 42%. fda.govdrugbank.comnih.gov Another source reported the protein binding of the metabolite to be 58%. fda.gov

CompoundAverage Human Plasma Protein Binding
This compound 71% fda.govdrugbank.comnih.gov
THRX-195518 (Active Metabolite) 42% - 58% fda.govdrugbank.comnih.govfda.gov
Tissue Distribution

The significant volume of distribution (218 L) for this compound strongly suggests extensive distribution into bodily tissues following administration. fda.govdrugbank.comnih.govfda.gov This characteristic is indicative of the drug moving from the plasma into various tissue compartments.

Metabolism and Biotransformation Pathways

This compound undergoes significant metabolic conversion after administration. This process is central to its clearance from the body and involves the formation of a major active metabolite.

Primary Metabolic Pathway: Hydrolysis via CYP2D6 to THRX-195518

The principal metabolic route for this compound is hydrolysis. fda.govresearchgate.netresearchgate.net This biotransformation process involves the conversion of the primary amide in the this compound structure to a carboxylic acid, resulting in the formation of its major and pharmacologically active metabolite, THRX-195518. fda.govfda.govfda.gov This metabolic turnover is rapid and occurs after the drug is distributed from the lungs. drugbank.comnih.gov The enzymatic hydrolysis is primarily mediated by the cytochrome P450 enzyme CYP2D6. drugbank.comnih.gov Following inhaled administration in patients with Chronic Obstructive Pulmonary Disease (COPD), this compound is rapidly converted to THRX-195518. nih.gov

Metabolite Potency and Receptor Dissociation

The primary metabolite, THRX-195518, is also pharmacologically active, though its potency is lower than that of the parent compound, this compound. nih.gov In competition binding assays, THRX-195518 demonstrates a 3- to 10-fold lower binding affinity for the five human muscarinic receptor subtypes compared to this compound. fda.gov Specifically for the M3 receptor, the metabolite has a tenfold lower binding affinity relative to this compound. researchgate.netresearchgate.netnih.govresearchgate.net Furthermore, THRX-195518 dissociates more rapidly from human M3 receptors than this compound does. dovepress.com Due to this reduced potency and different receptor kinetics, receptor occupancy analysis suggests that THRX-195518 has a minimal contribution to the systemic pharmacology of the drug after inhaled administration. researchgate.netnih.govresearchgate.net

Elimination Profile

The elimination of this compound from the body is characterized by a multi-phasic process, primarily involving extensive metabolism followed by excretion through the hepatobiliary system.

Following administration, plasma concentrations of this compound exhibit a distinct biphasic decline. drugbank.com This pattern is characterized by an initial rapid drop in plasma concentration, followed by a slower, prolonged terminal elimination phase. nih.govscienceopen.comnih.gov This bi-exponential elimination kinetic is observed after the peak plasma concentration is achieved. drugbank.com Pharmacokinetic modeling has described this profile using a two-compartment model with first-order absorption and elimination. nih.gov

Renal excretion is a minor pathway for the elimination of this compound and its active metabolite, THRX-195518. nih.govfda.gov Following inhaled administration, minimal amounts of the unchanged drug are found in the urine, with studies consistently reporting that less than 1% of the administered dose is excreted via this route. nih.govnih.govfda.govfda.gov In a study involving subjects with normal renal function, the mean fraction of the dose excreted unchanged in urine over 96 hours (fe0–96h) was less than or equal to 0.2%. nih.govscienceopen.com This negligible renal clearance underscores the primary role of other elimination pathways. drugbank.comfda.gov

The primary route of elimination for this compound is through hepatobiliary processing followed by fecal excretion. nih.govscienceopen.comnih.gov Studies using radiolabeled this compound administered intravenously confirmed this, with a mean of 81.4% of the radioactive dose recovered. nih.gov Of this recovered amount, 54.4% was found in the feces and 27.1% in the urine. nih.gov Following oral administration, 88% of the radioactivity was recovered in feces, with less than 5% in urine, which also suggests low oral absorption. fda.govnih.gov

The major metabolite, THRX-195518, is the primary component excreted in the feces. nih.gov After an intravenous dose, this metabolite accounted for 18.8% of the dose found in feces. nih.gov This extensive excretion via the feces after both intravenous and oral administration points to significant hepatobiliary elimination. nih.govfda.govnih.gov This process involves secretion from the liver into the bile, which then enters the intestinal tract for elimination. libretexts.org

The terminal elimination half-life of this compound and its active metabolite, THRX-195518, is long, ranging from 22 to 70 hours following once-daily dosing in patients with Chronic Obstructive Pulmonary Disease (COPD). drugbank.comnih.govfda.govfda.govrxreasoner.com One study noted a mean half-life of approximately 30 hours across different patient groups. scienceopen.com

Pharmacokinetic Variability and Special Populations

Studies in subjects with moderate hepatic impairment (Child-Pugh class B) have shown that the systemic exposure to this compound itself is not significantly altered. nih.govmedcentral.comdrugs.comm3india.in However, the exposure to its major active metabolite, THRX-195518, is notably increased. medcentral.comdrugs.com

In one pharmacokinetic study, there was no increase in the maximum plasma concentration (Cmax) of this compound in individuals with moderate hepatic impairment compared to those with normal hepatic function. fda.govmedcentral.com The area under the concentration-time curve (AUC) for this compound saw a modest 1.2-fold increase. fda.govmedcentral.com In contrast, the Cmax for the active metabolite increased 1.5-fold, and its AUC increased by up to 4.7-fold. fda.govmedcentral.comdrugs.com

Another analysis reported similar findings, with this compound Cmax and AUC being 1.03-fold and 1.18-fold higher, respectively, in the moderate hepatic impairment group. scienceopen.comtandfonline.comnih.gov The same study found that the corresponding Cmax and AUC for the metabolite THRX-195518 were 1.5-fold and 2.8-fold higher, respectively. scienceopen.comtandfonline.comnih.gov Due to these changes in metabolite exposure, this compound is not recommended for patients with any degree of hepatic impairment as its safety has not been fully evaluated in this population. nih.govmedscape.com

Table 1: Impact of Moderate Hepatic Impairment on this compound and THRX-195518 Exposure (Fold-Increase vs. Normal Function)

Compound Parameter Fold-Increase (Source A) Fold-Increase (Source B)
This compound Cmax No Increase fda.govmedcentral.com 1.03 scienceopen.comtandfonline.comnih.gov
AUC 1.2 fda.govmedcentral.comdrugs.com 1.18 scienceopen.comtandfonline.comnih.gov
THRX-195518 Cmax 1.5 fda.govmedcentral.com 1.5 scienceopen.comtandfonline.comnih.gov
AUC up to 4.7 fda.govmedcentral.comdrugs.com 2.8 scienceopen.comtandfonline.comnih.gov

Cmax: Maximum Plasma Concentration; AUC: Area Under the Curve

Impact of Renal Impairment on this compound and Metabolite Exposure

The pharmacokinetic properties of this compound and its primary active metabolite, THRX-195518, have been assessed in individuals with severe renal impairment, defined as an estimated glomerular filtration rate of less than 30 mL/min/1.73 m². scienceopen.comnih.govsemanticscholar.org Studies indicate that renal impairment has a modest effect on the systemic exposure of this compound following the administration of a single 175-µg nebulized dose. scienceopen.comm3india.in

In subjects with severe renal impairment, the maximum observed plasma concentration (Cmax) of this compound was increased by up to 2.3-fold, and the total exposure, as measured by the area under the concentration-time curve from time 0 to infinity (AUCinf), was increased by up to 2.4-fold compared to subjects with normal renal function. scienceopen.comnih.govsemanticscholar.orgnih.gov Another source indicates a 1.5-fold increase in Cmax and a 1.2 to 2.3-fold increase in AUC for this compound in this population. fda.govfda.gov Despite the minimal renal excretion of this compound (less than 1% of the dose excreted in urine), these findings suggest a modest impact of severe renal impairment on its systemic exposure. scienceopen.comsemanticscholar.orgnih.govnih.gov

The systemic exposure to the major active metabolite, THRX-195518, was also higher in subjects with severe renal impairment. scienceopen.comnih.gov The Cmax for THRX-195518 was observed to be 1.8-fold higher, and the AUCinf was 2.7-fold higher in this group compared to those with normal renal function. scienceopen.comnih.govsemanticscholar.orgnih.gov Other data report an increase in Cmax of up to 2-fold and an increase in AUC of 1.6 to 2.5-fold for the metabolite. fda.govfda.gov The concentrations of THRX-195518 appeared to decline more slowly in subjects with severe renal impairment. semanticscholar.orgnih.gov However, there was notable high between-subject variability in the pharmacokinetic parameters for the metabolite. scienceopen.comsemanticscholar.orgnih.gov

The following table summarizes the observed changes in pharmacokinetic parameters for this compound and its active metabolite in subjects with severe renal impairment compared to those with normal renal function.

Table 1: Effect of Severe Renal Impairment on this compound and THRX-195518 Pharmacokinetic Parameters

Accumulation Characteristics

Following once-daily administration of inhaled this compound, a steady state for both this compound and its active metabolite, THRX-195518, is achieved within 7 days. fda.govfda.govdrugbank.comnih.govfda.gov The accumulation of this compound in the plasma upon reaching steady state is limited. nih.gov Studies have demonstrated a minimal accumulation, with a reported accumulation ratio of less than 1.6-fold for systemic exposure. fda.govfda.govnih.govfda.govfda.gov This limited accumulation is consistent with the terminal elimination half-life of this compound and its metabolite, which ranges from 22 to 70 hours in patients with Chronic Obstructive Pulmonary Disease (COPD). fda.govnih.govfda.gov

The following table details the accumulation characteristics of this compound.

Table 2: Accumulation of this compound

Preclinical Research and Development

In Vitro Studies

In vitro research focused on establishing Revefenacin's affinity for muscarinic receptors and its functional effects on airway tissues.

Studies using Chinese hamster ovary (CHO) cell membranes that expressed human recombinant muscarinic receptors (M1-M5) determined this compound's binding characteristics. nih.gov These assays revealed that This compound (B1680567) is a competitive antagonist with high affinity across all five muscarinic receptor subtypes. nih.govnih.gov

Kinetic studies further demonstrated that this compound has kinetic selectivity for the M3 receptor over the M2 receptor. nih.gov The dissociation half-life of this compound from the human M3 receptor was significantly longer than from the M2 receptor, a key factor contributing to its long duration of action. nih.govnih.gov Specifically, the dissociation half-life was 82 minutes for the M3 receptor compared to 6.9 minutes for the M2 receptor. nih.gov

Screening against a broad panel of other receptors and enzymes confirmed that this compound is highly selective for muscarinic receptors, with minimal off-target activity at concentrations significantly higher than its M3 receptor affinity. nih.govfda.gov

Receptor Binding Affinity (pKi) of this compound at Human Muscarinic Receptors
Receptor SubtypeBinding Affinity (pKi)
hM19.4
hM29.5
hM39.7
hM49.4
hM58.2 - 9.8

pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity. Data sourced from studies on human recombinant mAChRs. nih.gov

Functional studies in isolated airway tissues demonstrated this compound's potent antagonism of muscarinic receptor-mediated contractile responses. nih.gov In tissues from rats, guinea pigs, and humans, this compound effectively counteracted contractions induced by acetylcholine (B1216132). nih.govnih.gov

A critical finding from these studies was the slow reversibility of this compound's antagonistic effects, which translates to a prolonged duration of action in the airways. nih.govnih.gov This slow reversal provides a basis for its once-daily dosing profile. nih.gov Functional assays also confirmed that this compound is a neutral antagonist, meaning it does not stimulate a receptor response on its own. nih.gov

Reversibility of this compound's Antagonistic Effects in Isolated Airway Tissues
SpeciesTissueHalf-life of Reversal (t½)
RatTrachea13.3 hours
Guinea PigTrachea>16 hours
HumanBronchus>10 hours

The half-life of reversal indicates the time taken for the antagonistic effect to reduce by half after the compound is removed, with longer times indicating a more sustained effect. nih.govnih.gov

In Vivo Animal Models

Following promising in vitro results, this compound was evaluated in preclinical animal models to assess its bronchoprotective effects and pharmacokinetic properties.

In vivo studies involving anesthetized rats and dogs showed that inhaled this compound provides potent, dose-dependent, and sustained bronchoprotection. nih.gov The compound was effective at preventing bronchoconstriction caused by challenges with cholinergic agents such as acetylcholine and methacholine. nih.govnih.govnih.gov The bronchoprotective effect was observed to last for 24 hours or more after a single administration, supporting its potential as a long-acting bronchodilator. nih.govfda.govnih.gov

Pharmacokinetic studies in animals aimed to understand the absorption, distribution, metabolism, and excretion of this compound. The compound was designed to be lung-selective to maximize local efficacy in the airways while minimizing systemic exposure. nih.gov Preclinical data showed that this compound is subject to extensive metabolic processing. fda.govdrugbank.com The primary metabolic pathway is hydrolysis, which forms its major active metabolite, THRX-195518. fda.govfda.gov This metabolite also possesses activity at muscarinic receptors, though its potency is slightly lower than that of the parent compound, this compound. fda.gov

Clinical Efficacy Investigations

Phase 1 Clinical Studies

The initial phase of clinical research for Revefenacin (B1680567) focused on its fundamental pharmacological properties in healthy subjects. This included evaluating how the drug is absorbed, distributed, metabolized, and excreted, as well as its effect on cardiac function.

The clinical pharmacology program for this compound commenced with a first-in-human, single ascending dose study, identified as AC5108696. fda.gov This pivotal study was designed to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy individuals. In these studies, participants are administered a single dose of the drug, with subsequent groups receiving increasingly higher doses. This approach allows for the careful evaluation of the drug's behavior at various concentrations in the body. Following inhalation, this compound was found to be rapidly absorbed, with peak plasma concentrations occurring between 14 to 31 minutes after the start of nebulization. fda.gov Systemic exposure to this compound was observed to increase in a manner slightly greater than dose-proportional with escalating doses. fda.gov

To understand the absorption, metabolism, and excretion of this compound, a mass-balance study (Study 0130) was conducted in healthy male subjects. fda.govnih.gov This study involved the administration of radiolabeled this compound ([14C]-Revefenacin) both intravenously and orally. nih.govresearchgate.net

Following a single intravenous dose of 20 µg of [14C]-Revefenacin, a mean of 81.4% of the radioactive material was recovered, with 54.4% found in feces and 27.1% in urine. nih.govresearchgate.net When a single 200-µg oral solution was administered, 92.7% of the radioactivity was recovered, predominantly in the feces (88.0%), with only a small fraction in the urine (4.7%). nih.govresearchgate.net These findings indicate that the primary route of elimination for this compound and its metabolites is through hepatobiliary and fecal excretion, with minimal renal excretion. nih.gov

The study also determined that the absolute oral bioavailability of this compound is low, at approximately 2.8%. nih.govresearchgate.net After intravenous administration, intact this compound constituted about 52.1% of the total radioactivity in plasma. The major metabolic pathway identified was hydrolysis, leading to the formation of a major metabolite, THRX-195518. nih.gov

A comprehensive "thorough QT" study (Study 0136) was performed to assess the potential effect of this compound on cardiac repolarization, a critical safety evaluation for new chemical entities. fda.govnih.govnih.gov This randomized, four-way crossover study involved healthy subjects who received a single inhaled therapeutic dose (175 µg) and a supratherapeutic dose (700 µg) of this compound, a placebo, and an open-label positive control (oral moxifloxacin (B1663623) 400 mg). nih.govnih.govresearchgate.net

The primary endpoint was the placebo-corrected change from baseline in the QT interval corrected for heart rate using Fridericia's formula (ΔΔQTcF). nih.gov The results demonstrated that this compound did not have a clinically meaningful effect on cardiac repolarization. nih.gov At all post-dose time points, the ΔΔQTcF values for both the 175 µg and 700 µg doses were close to zero. nih.gov The largest mean ΔΔQTcF was a mere 1.0 millisecond. nih.govnih.gov Furthermore, using concentration-QTc modeling, an effect greater than 10 milliseconds could be confidently excluded within the observed plasma concentration range. nih.govnih.gov this compound also showed no significant impact on heart rate or other cardiac conduction intervals like PR and QRS. nih.govnih.gov

Table 1: Maximum Placebo-Corrected Change from Baseline in QTcF (ΔΔQTcF)
This compound DoseLargest Mean ΔΔQTcF (ms)95% Confidence Interval (ms)Time of Max Effect (post-dose)
175 µg (Therapeutic)1.0-1.2 to 3.18 hours
700 µg (Supratherapeutic)1.0-1.1 to 3.11 hour

Phase 2 Clinical Trials

Phase 2 trials were designed to evaluate the efficacy of this compound in patients with moderate to severe COPD, to identify the optimal dosing, and to further characterize its effects on lung function.

Several Phase 2 studies were conducted to determine the most effective and appropriate doses of this compound for later-stage trials. fda.gov

In Study 0091, a multiple-dose crossover study, patients with moderate-to-severe COPD received various doses of this compound (ranging from 22 µg to 700 µg) for 7 days. fda.gov The 175 µg dose showed the greatest improvement in trough forced expiratory volume in 1 second (FEV1). fda.gov

Study 117 was a 28-day, parallel-group, dose-ranging trial that evaluated once-daily doses of 44 µg, 88 µg, 175 µg, and 350 µg. fda.govnih.govresearchgate.net All doses, except for the 44 µg dose, produced clinically meaningful improvements in trough FEV1 of over 100 mL compared to placebo. fda.gov Specifically, the 88 µg, 175 µg, and 350 µg doses resulted in statistically significant improvements in day 28 trough FEV1 over placebo by 187.4 mL, 166.6 mL, and 170.6 mL, respectively. nih.govresearchgate.net The study noted that the 350 µg dose did not provide additional efficacy over the 175 µg dose. researchgate.net

A dose-response meta-analysis of nine randomized controlled trials concluded that the effect of this compound on increasing trough FEV1 was dose-dependent, with an effective threshold of 88 µ g/day . frontiersin.org The therapeutic effect escalated with increasing doses up to 88 µ g/day and then the rate of improvement began to slow, reaching a plateau after 175 µ g/day . frontiersin.org Based on these comprehensive dose-ranging results, the 88 µg and 175 µg once-daily doses were identified as appropriate for advancement into large-scale Phase 3 efficacy and safety trials. nih.govresearchgate.netfrontiersin.org

Table 2: Improvement in Trough FEV1 vs. Placebo in a 28-Day Dose-Ranging Study (Study 117)
This compound DoseLS Mean Improvement in Trough FEV1 (mL)Significance (p-value)
44 µgSub-therapeuticN/A
88 µg187.4&lt;0.001
175 µg166.6&lt;0.001
350 µg170.6&lt;0.001

Across Phase 2 and subsequent Phase 3 trials, this compound demonstrated consistent and clinically significant improvements in key lung function parameters in patients with moderate to very severe COPD. nih.govcopdfoundation.orgcopdfoundation.org The primary measure of efficacy was the change from baseline in trough FEV1.

In two replicate 12-week Phase 3 trials (Study 0126 and Study 0127), both the 88 µg and 175 µg doses of this compound led to statistically significant improvements in trough FEV1 on day 85 compared to placebo. nih.govnih.gov

In Study 0126, the placebo-adjusted least squares (LS) mean increase in trough FEV1 was 79.2 mL for the 88 µg dose and 146.3 mL for the 175 µg dose. nih.govnih.gov

In Study 0127, the improvements were 160.5 mL for the 88 µg dose and 147.0 mL for the 175 µg dose. nih.govnih.gov

The area under the FEV1 versus time curve (FEV1 AUC), which assesses the consistency of bronchodilation over a dosing interval, was also evaluated in a post-hoc analysis of a substudy. nih.gov On day 84, this compound 175 µg showed sustained improvements in bronchodilation over 24 hours compared to placebo. nih.gov

Table 3: Improvement in FEV1 AUC at Day 84 (this compound 175 µg vs. Placebo)
FEV1 AUC IntervalLS Mean Difference from Placebo (mL)Significance (p-value)
AUC0–2h282&lt;0.001
AUC0–12h220&lt;0.001
AUC12–24h205&lt;0.001
AUC0–24h212&lt;0.001

These findings confirm that this compound provides a rapid onset of action and a sustained bronchodilator effect over the entire 24-hour dosing period. nih.govnih.gov

Assessment of Bronchodilator Effect Duration

This compound is characterized by a long duration of action, providing sustained bronchodilation over a 24-hour period. oup.comnih.gov Preclinical studies first demonstrated that its bronchoprotective effects lasted for more than 24 hours. oup.com This was confirmed in early clinical development; Phase 2 trials showed that this compound led to a rapid onset of bronchodilation that was sustained for 24 hours in patients with moderate to severe COPD. nih.govnih.gov In one study, this compound demonstrated a long-lasting bronchodilator effect, whereas the short-acting muscarinic antagonist ipratropium (B1672105) showed no evidence of bronchodilation from 12 to 24 hours post-dose. nih.gov

A key analysis supporting its 24-hour profile comes from a sub-study of the pivotal Phase 3 trials, which evaluated the area under the curve (AUC) for forced expiratory volume in 1 second (FEV1). This analysis provided a comprehensive view of bronchodilation over the entire dosing interval. The findings confirmed a rapid onset of action, with a clinically meaningful improvement in FEV1 observed within 15 minutes of administration. This improvement was sustained over the full 24-hour dosing period. tandfonline.com On day 84, the bronchodilator effects were maintained, showing significant improvements in FEV1 AUC over various time intervals compared to placebo.

Table 1: Mean Difference from Placebo in FEV1 AUC at Day 84

Time IntervalMean Difference (mL)p-value
AUC 0-2h282&lt;0.001
AUC 0-12h220&lt;0.001
AUC 12-24h205&lt;0.001
AUC 0-24h212&lt;0.001

Data sourced from a post-hoc analysis of Phase 3 trials evaluating the 175 µg dose.

Phase 3 Clinical Trials

The core of this compound's efficacy data comes from a robust Phase 3 program, primarily two large-scale, replicate studies.

The pivotal efficacy data for this compound were established in two replicate 12-week, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trials: Study 0126 (NCT02459080) and Study 0127 (NCT02512510). copdfoundation.orgersnet.orgbioworld.com These studies were designed to evaluate the efficacy of once-daily nebulized this compound in patients with moderate to very severe COPD. tandfonline.combioworld.comnih.gov The primary efficacy endpoint in both trials was the change from baseline in trough FEV1 on day 85. copdfoundation.orgnih.govnih.gov

In both replicate Phase 3 studies, this compound demonstrated statistically significant and clinically meaningful improvements in lung function compared to placebo. nih.govbioworld.com At the 12-week primary endpoint (Day 85), both the 88 µg and 175 µg doses of this compound led to significant increases in trough FEV1 versus placebo. copdfoundation.orgnih.gov

In Study 0126, the placebo-adjusted least squares (LS) mean increase in trough FEV1 was 79.2 mL for the 88 µg dose and 146.3 mL for the 175 µg dose. copdfoundation.org In Study 0127, the improvements were even more pronounced, with LS mean increases of 160.5 mL for the 88 µg dose and 147.0 mL for the 175 µg dose. copdfoundation.org Pooled data from both studies confirmed these findings, showing a placebo-adjusted increase in trough FEV1 of 118 mL for the 88 mcg dose and 145 mL for the 175 mcg dose. bioworld.com A systematic review and meta-analysis later confirmed that the 175 µ g/day dose of this compound could significantly improve trough FEV1 by an average of 143.67 mL compared to placebo. frontiersin.org

Table 2: Placebo-Adjusted Improvement in Trough FEV1 at Day 85 in Replicate Phase 3 Trials

StudyThis compound 88 µg (mL)p-valueThis compound 175 µg (mL)p-value
Study 012679.20.0003146.3&lt;0.0001
Study 0127160.5&lt;0.0001147.0&lt;0.0001

Data represents the least squares mean difference from placebo. copdfoundation.org

Tiotropium (B1237716) : Multiple studies have compared this compound to tiotropium, a widely used LAMA. A 52-week, open-label, active-control safety study (NCT02518139) found that this compound had an efficacy profile similar to that of tiotropium, with both treatments producing significant improvements from baseline in trough FEV1 over the year-long period. oup.comnih.gov A subsequent Phase 4 head-to-head trial (PIFR-2) designed to show superiority of this compound over dry powder tiotropium in patients with severe COPD and suboptimal inspiratory flow rates did not meet its primary endpoint. copdnewstoday.com However, it confirmed that this compound demonstrated similar gains in lung function and a consistent safety profile. copdnewstoday.com In contrast, a systematic review noted that very low-quality evidence suggested this compound's long-term efficacy might be inferior to tiotropium. frontiersin.org Post-hoc analyses of exacerbation data from a 12-month safety trial suggested the 175 mcg dose of this compound was associated with a 17% reduction in the rate of COPD exacerbations compared to tiotropium. respiratory-therapy.comtheravance.com

Glycopyrronium (B1196793) : Direct clinical comparisons of efficacy between this compound and glycopyrronium are limited. However, preclinical studies and pharmacodynamic data suggest this compound has a superior lung selectivity index compared to glycopyrronium, which is designed to maximize bronchodilation while limiting systemic side effects. nih.govdrugbank.com

Ipratropium : In a Phase 2 study, a single dose of this compound produced a peak bronchodilator effect similar to that of ipratropium. nih.govnih.gov The key difference was the duration of action; this compound's bronchodilator effect was sustained for at least 24 hours, while ipratropium's effect was not evident between 12 and 24 hours after dosing. nih.gov A current pragmatic trial (RARICO) is underway to compare the efficacy of this compound and ipratropium in improving lung mechanics for COPD patients with acute respiratory failure requiring mechanical ventilation. clinicaltrials.govucbraid.orgresearcherprofiles.org

Post-hoc and prespecified subgroup analyses of the Phase 3 data have explored this compound's efficacy in specific patient populations.

Airflow Obstruction Severity : this compound demonstrated significant improvements in FEV1 versus placebo across all subgroups, including those with markers of more severe disease. nih.govnih.govresearchgate.net In a post-hoc analysis, patients with severe (FEV1 30% to <50% predicted) and very severe (FEV1 <30% predicted) airflow obstruction, as well as those in the 2011 GOLD D category, showed significant FEV1 improvements with this compound compared to placebo. nih.govnih.gov Furthermore, in a comparative trial against tiotropium, a prespecified analysis of patients with more severe COPD (FEV1 <50% predicted) found that this compound produced a greater improvement in trough FEV1. copdfoundation.org

Concomitant LABA/ICS Use : A prespecified subgroup analysis of the pivotal 12-week trials assessed efficacy in patients using a long-acting beta-agonist (LABA) with or without an inhaled corticosteroid (ICS). nih.govnih.gov The results showed that this compound 175 µg produced clinically and statistically significant improvements in trough FEV1 compared to placebo, regardless of background LABA/ICS therapy. nih.govnih.govnih.govresearchgate.net The magnitude of improvement was similar between the subgroup of patients taking concomitant LABA/ICS and those who were not. bioworld.comnih.govnih.gov

Table 3: Placebo-Adjusted Improvement in Day 85 Trough FEV1 by Concomitant LABA Use

SubgroupLS Mean Difference from Placebo (mL)95% Confidence Intervalp-value
Non-LABA Users150.9110.3 – 191.6&lt;0.0001
Concomitant LABA Users139.282.9 – 195.5&lt;0.0001

Data from a prespecified subgroup analysis of pooled Phase 3 trials (175 µg dose). nih.govnih.gov

Comorbid Anxiety/Depression : A post-hoc analysis of the Phase 3 trials evaluated efficacy in patients with and without comorbid anxiety and/or depression. researchgate.net Compared with placebo, this compound 175 µg produced statistically significant improvements in trough FEV1 across all subgroups, including those with anxiety only, depression only, both conditions, or neither. researchgate.net While there were numerical differences between the groups, they were not statistically significant, indicating that this compound is an effective treatment for people with COPD regardless of comorbid anxiety or depression status. researchgate.net

Table 4: Placebo-Adjusted Improvement in Day 85 Trough FEV1 by Anxiety/Depression Subgroup

SubgroupLS Mean Change (mL)95% Confidence Intervalp-value
Anxiety Only152.354.5 – 250.10.002
Depression Only111.419.1 – 203.80.02
Anxiety & Depression150.169.4 – 230.8&lt;0.001
Neither159.0115.8 – 202.2&lt;0.001

Data from a post-hoc subgroup analysis of pooled Phase 3 trials (175 µg dose). researchgate.net

Studies have shown a positive impact of this compound on the need for rescue medication. In a 28-day Phase 2 dose-finding study, doses of 88 µg and higher resulted in an average decrease in rescue medication of more than one albuterol puff per day compared to placebo. nih.govtandfonline.com Data from placebo-controlled trials indicated that patients treated with this compound generally used less rescue medication throughout the treatment period. drugbank.comnih.gov While the large Phase 3 efficacy trials showed trends in favor of this compound over placebo for reducing the average number of daily rescue medication puffs, these results were not statistically significant. copdfoundation.org

Long-Term Efficacy Assessments

The long-term efficacy of this compound has been primarily established through a 52-week, randomized, parallel-group clinical trial (NCT02518139). tandfonline.comnih.gov This study was designed to evaluate the sustained effects of once-daily nebulized this compound in patients with moderate to very severe Chronic Obstructive Pulmonary Disease (COPD). tandfonline.comhcplive.com The trial included 1,055 participants who received either this compound (88 µg or 175 µg) in a double-blind manner or open-label tiotropium as an active control. tandfonline.comnih.gov Approximately half of the study participants were also permitted to continue their stable doses of long-acting beta-agonist (LABA) or LABA/inhaled corticosteroid (ICS) combination therapy. tandfonline.comnih.gov

Over the 52-week treatment period, both doses of this compound demonstrated statistically significant improvements in trough forced expiratory volume in one second (FEV₁) from baseline (p < 0.0003). tandfonline.com These findings confirm the long-term efficacy of this compound as a bronchodilator in the maintenance treatment of COPD. tandfonline.comtandfonline.com The improvements in lung function were maintained throughout the entire duration of the study. dntb.gov.ua

The least squares mean change from baseline in trough FEV₁ for the this compound 175 µg group ranged from 52.3 mL to 124.3 mL over the course of the 52-week trial. tandfonline.com For comparison, the active control group receiving tiotropium showed a trough FEV₁ improvement ranging from 79.7 mL to 112.8 mL. tandfonline.com These results established that the long-term efficacy of once-daily nebulized this compound is comparable to a standard-of-care LAMA. tandfonline.comnih.gov The sustained bronchodilator effect supports its role in the long-term management of patients with moderate to very severe COPD. nih.govnih.gov

Table 1: Overview of 52-Week Long-Term Efficacy Trial of this compound

ParameterDescriptionKey Findings
Study Design52-week, randomized, parallel-group trial (NCT02518139)Compared two doses of this compound (88 µg and 175 µg) with open-label tiotropium. tandfonline.comnih.gov
Patient Population1,055 subjects with moderate to very severe COPD. tandfonline.com50.1% of subjects were on a stable dose of LABA or LABA/ICS. tandfonline.com
Primary Efficacy EndpointChange from baseline in trough FEV₁ over 52 weeks.Both this compound doses showed significant and sustained improvements in trough FEV₁ (p < 0.0003). tandfonline.com
This compound 175 µg EfficacyLS Mean Change from Baseline in Trough FEV₁Ranged from 52.3 mL to 124.3 mL. tandfonline.com
Tiotropium Efficacy (Active Control)LS Mean Change from Baseline in Trough FEV₁Ranged from 79.7 mL to 112.8 mL. tandfonline.com

Meta-Analyses and Systematic Reviews of Clinical Efficacy

Multiple systematic reviews and meta-analyses have been conducted to synthesize the evidence on the clinical efficacy of this compound for the treatment of COPD. These reviews consistently conclude that this compound is an effective treatment option for improving lung function in patients with moderate to very severe COPD. tandfonline.comfrontiersin.orgnih.govlse.ac.uk

One comprehensive systematic review and dose-response meta-analysis included nine randomized controlled trials (RCTs) involving 3,121 participants. frontiersin.orgnih.gov The analysis demonstrated that this compound at a dose of 175 µ g/day resulted in a significant improvement in trough FEV₁ compared to placebo, with a mean difference (MD) of 143.67 mL (95% CI: 129.67 to 157.68). frontiersin.orgnih.gov This review also found that the improvement in trough FEV₁ was dose-dependent, with an effective threshold identified at 88 µ g/day . frontiersin.orgnih.gov However, the same analysis pointed out that based on low-quality evidence from a single study, the long-term efficacy of this compound at 175 µ g/day might be inferior to tiotropium at the 52-week time point (MD = -39.2 mL). frontiersin.org

Table 2: Summary of Meta-Analysis Findings for this compound vs. Placebo

Systematic Review/Meta-AnalysisNumber of Studies (Participants)Primary OutcomeResult (this compound vs. Placebo)Citation
He et al. (2021)9 RCTs (3,121)Mean Difference in Trough FEV₁+143.67 mL (95% CI: 129.67 to 157.68) frontiersin.orgnih.gov
LSE Research Online (2021)7 Trials (1,472)Difference in Means for Change in Trough FEV₁+119.07 mL (95% CI: 102.254 to 135.893) lse.ac.uk

Clinical Safety and Tolerability Profile

Overall Incidence of Adverse Events (AEs) and Serious Adverse Events (SAEs) in Clinical Trials

The most frequently reported AEs in the revefenacin (B1680567) group that occurred at an incidence of 2% or greater and higher than placebo were cough, nasopharyngitis, upper respiratory tract infection, headache, and back pain. yupelrihcp.com Worsening or exacerbation of COPD was the most common AE reported across all groups, with an incidence of up to 12.2%. copdfoundation.orgnih.govnih.gov

The incidence of serious adverse events (SAEs) was also comparable between this compound and placebo groups. copdfoundation.orgnih.govhsa.gov.sg In the 12-week studies, the pooled incidence of SAEs was 5.0% in the placebo group, 5.0% in the this compound 88 mcg group, and 3.8% in the this compound 175 mcg group. hsa.gov.sg The most commonly reported SAE across all treatment arms was the worsening of COPD. hsa.gov.sg Only a small number of SAEs were considered by investigators to be treatment-related, including a case of worsening COPD and a case of pneumonia in the this compound 175 µg groups across the two studies. copdfoundation.orgnih.gov The proportion of subjects who discontinued (B1498344) treatment due to adverse reactions was 13% for those treated with YUPELRI (this compound) and 19% for those on placebo. fda.gov

Incidence of Common Adverse Events in 12-Week Placebo-Controlled Trials (%)
Adverse EventThis compound 175 µgThis compound 88 µgPlacebo
COPD Exacerbation≤12.2≤12.2≤12.2
Headache≤6.8≤6.8≤6.8
Respiratory Infection≤6.6≤6.6≤6.6
Dyspnea≤5.7≤5.7≤5.7
Cough≤5.1≤5.1≤5.1

Antimuscarinic Side Effects

As a LAMA, this compound has the potential to cause antimuscarinic side effects. However, in clinical trials, these events were infrequent and occurred at similar rates between the this compound and placebo groups. copdfoundation.orgnih.gov The most common antimuscarinic AEs reported were constipation and dry mouth. copdfoundation.orgnih.gov No patient in the 12-week studies experienced more than one type of antimuscarinic AE. nih.gov

Potential severe adverse events related to its anticholinergic properties include the worsening of narrow-angle glaucoma and urinary retention. fda.govnih.gov Patients with narrow-angle glaucoma may experience eye pain or discomfort, blurred vision, or visual halos, while those with prostatic hyperplasia or bladder-neck obstruction may experience worsening urinary retention. yupelrihcp.comfda.gov Patients are advised to consult a healthcare provider if these symptoms occur. yupelrihcp.comfda.gov Immediate hypersensitivity reactions can also occur after administration. yupelrihcp.com

Respiratory-Related Adverse Events

Respiratory-related AEs are common in the COPD patient population. In clinical trials, the most frequently reported respiratory events for this compound included cough, nasopharyngitis, upper respiratory tract infection, and bronchitis. yupelrihcp.comrxlist.com The incidence of these events was generally similar between the this compound and placebo groups. copdfoundation.orgnih.gov

A serious, though rare, respiratory-related adverse event associated with inhaled medicines is paradoxical bronchospasm, which can be life-threatening. yupelrihcp.commayoclinic.org If this occurs after dosing with this compound, it should be treated immediately with a short-acting bronchodilator, and this compound should be discontinued. yupelrihcp.comfda.gov

Common Respiratory-Related Adverse Events (≥2% and higher than placebo) yupelrihcp.com
Adverse Reaction
Cough
Nasopharyngitis
Upper respiratory tract infection
Bronchitis

Cardiovascular Safety Assessments

The cardiovascular safety of this compound has been evaluated in Phase 3 trials, showing no clinically meaningful changes in 12-lead electrocardiogram recordings for up to 52 weeks of treatment. nih.gov In a pooled analysis of two 12-week studies, the incidence of a prolonged QT interval (corrected using the Fridericia formula; QTcF >450 msec) was similar for this compound 88 µg (5.6%) and 175 µg (5.9%) compared to placebo (5.3%). nih.govnih.gov

The incidence of major adverse cardiac events (MACEs) was low. nih.gov In one 12-week study, there was one MACE in the placebo group, two in the this compound 88 µg group, and one in the this compound 175 µg group. nih.gov An independent adjudication committee determined that none of the cardiovascular events in the Phase III program were related to the study drug. copdfoundation.org This suggests that this compound may provide a safe nebulized therapy for patients with COPD without increasing their risk of cardiovascular events. nih.gov

Long-Term Safety Evaluation

The long-term safety of this compound was assessed in a 52-week, open-label, active-control (tiotropium) safety study. yupelrihcp.comnih.gov The findings from this trial demonstrated that this compound was generally well tolerated over the 52-week treatment period, with a safety profile that supports its long-term use. nih.govresearchgate.net

The adverse reactions reported in the long-term trial were consistent with those observed in the shorter 12-week placebo-controlled studies, with no new safety issues identified. yupelrihcp.comajmc.com The incidence of treatment-emergent AEs was comparable across all treatment groups: 74.7% for this compound 88 µg, 72.2% for this compound 175 µg, and 77.2% for tiotropium (B1237716). nih.govresearchgate.net The incidence of SAEs was also comparable for this compound 88 µg (15.9%) and tiotropium (16.3%), and was lower for this compound 175 µg (12.8%). nih.govresearchgate.net Mortality during the long-term study was low. nih.gov

Adverse Events in 52-Week Safety Trial (%) nih.govresearchgate.net
Event TypeThis compound 88 µgThis compound 175 µgTiotropium 18 µg
Treatment-Emergent AEs74.772.277.2
Serious AEs15.912.816.3

Safety in Specific Patient Populations (e.g., renal impairment, hepatic impairment, elderly)

The safety and pharmacokinetics of this compound have been studied in specific patient populations.

Elderly: Clinical studies have not identified any geriatric-specific problems that would limit the use of this compound in the elderly. However, it is noted that elderly patients may be more sensitive to the effects of the medication. mayoclinic.org Subgroup analyses suggest this compound could be a beneficial treatment option for elderly patients. nih.gov

Renal Impairment: In subjects with severe renal impairment, systemic exposure to this compound was modestly increased. nih.govdovepress.com The maximum plasma concentration (Cmax) was up to 2.3-fold higher, and the total exposure (AUCinf) was up to 2.4-fold higher compared to subjects with normal renal function. tandfonline.comnih.gov Exposure to its major metabolite, THRX-195518, was also increased. nih.govdovepress.com Despite this, no dosage adjustment is required for patients with any degree of renal impairment, but monitoring for systemic antimuscarinic side effects is recommended in those with severe renal impairment. medscape.comrxlist.com

Hepatic Impairment: In subjects with moderate hepatic impairment, systemic exposure to this compound was similar to that in individuals with normal hepatic function. dovepress.comtandfonline.com However, exposure to the active metabolite, THRX-195518, was approximately three-fold higher. nih.govdovepress.com Due to the lack of evaluation of this compound's safety in COPD patients with any degree of hepatic impairment, its use in this population is not recommended. yupelrihcp.comnih.govdovepress.com this compound has not been linked to liver enzyme elevations or clinically apparent liver injury. nih.gov

Drug Interactions and Concomitant Therapies

Interactions with Other Anticholinergic Agents

The co-administration of revefenacin (B1680567) with other anticholinergic medications is not recommended. fda.govyupelrihcp.com This is due to the potential for additive anticholinergic effects, which can increase the risk and severity of adverse reactions. medscape.comwvu.edu this compound works by blocking muscarinic receptors in the bronchial smooth muscle, and using it with other drugs that have similar mechanisms can lead to an intensified anticholinergic burden. unboundmedicine.comnih.gov

Immediate hypersensitivity reactions have been reported with this compound, and the presence of other anticholinergics could potentially complicate or mask such events. rxlist.com Patients should be advised to inform their healthcare provider of all medications they are taking, including over-the-counter drugs, to avoid unintentional additive anticholinergic effects. unboundmedicine.com

Below is a table of anticholinergic agents that have been identified as having potential interactions with this compound, leading to decreased cholinergic effects.

Drug NameInteraction EffectRecommendation
AclidiniumBoth drugs decrease cholinergic effects/transmission. medscape.comAvoid or Use Alternate Drug medscape.com
AtropineBoth drugs decrease cholinergic effects/transmission. medscape.comAvoid or Use Alternate Drug medscape.com
BenztropineBoth drugs decrease cholinergic effects/transmission. medscape.comAvoid or Use Alternate Drug medscape.com
GlycopyrrolateBoth drugs decrease cholinergic effects/transmission. medscape.comAvoid or Use Alternate Drug medscape.com
Ipratropium (B1672105)Both drugs decrease cholinergic effects/transmission. medscape.comAvoid or Use Alternate Drug medscape.com
Tiotropium (B1237716)Both drugs decrease cholinergic effects/transmission. nih.govUse with caution, monitor for additive effects.
TrospiumBoth drugs decrease cholinergic effects/transmission. medscape.comAvoid or Use Alternate Drug medscape.com
UmeclidiniumBoth drugs decrease cholinergic effects/transmission. medscape.comAvoid or Use Alternate Drug medscape.com

Interactions Affecting this compound Metabolism and Exposure (e.g., CYP2D6 inhibitors, OATP1B1/1B3 inhibitors)

The metabolism of this compound is not primarily dependent on the Cytochrome P450 (CYP) enzyme system, including CYP2D6. wvu.edu this compound is rapidly hydrolyzed in the systemic circulation to its active metabolite. unboundmedicine.com Therefore, metabolic drug interactions involving CYP450 inhibitors are not considered a significant clinical concern. wvu.edu

However, the systemic exposure of this compound's active metabolite is influenced by drug transporters, specifically the organic anion transporting polypeptides OATP1B1 and OATP1B3. medscape.comrxlist.com Co-administration with drugs that inhibit these transporters can lead to increased plasma concentrations of the active metabolite, potentially heightening the risk of systemic anticholinergic side effects. fda.govwvu.edu For this reason, the concurrent use of this compound with known OATP1B1 and OATP1B3 inhibitors is not recommended. yupelrihcp.commedscape.comclinician.com

A population pharmacokinetic analysis showed no clinically significant impact of factors such as age, gender, weight, or smoking status on the systemic exposure of this compound and its active metabolite. fda.gov

The table below lists examples of drugs that inhibit OATP1B1 and/or OATP1B3 and may interact with this compound.

InhibitorTransporter(s) InhibitedPotential Effect on this compoundRecommendation
CyclosporineOATP1B1/1B3 medscape.comunboundmedicine.comMay increase systemic exposure of the active metabolite. medscape.comunboundmedicine.comCo-administration is not recommended. medscape.comunboundmedicine.comclinician.com
RifampinOATP1B1/1B3 fda.govunboundmedicine.comMay increase systemic exposure of the active metabolite. fda.govCo-administration is not recommended. unboundmedicine.comclinician.com
Glecaprevir/PibrentasvirOATP1B1/1B3 medscape.comIncreases levels of this compound's active metabolite. medscape.comAvoid or Use Alternate Drug. medscape.com
VelpatasvirOATP1B1/1B3 medscape.comIncreases levels of this compound's active metabolite. medscape.comAvoid or Use Alternate Drug. medscape.com
CeftobiproleOATP1B1/1B3 medscape.comMay increase plasma concentrations of OATP1B1/1B3 substrates. medscape.comAvoid or Use Alternate Drug. medscape.com
GemfibrozilOATP1B1/1B3 wvu.eduMay increase systemic exposure of the active metabolite. wvu.eduCo-administration is not recommended. wvu.edu
LopinavirOATP1B1/1B3 wvu.eduMay increase systemic exposure of the active metabolite. wvu.eduCo-administration is not recommended. wvu.edu

Concomitant Use with Long-Acting Beta-Agonists (LABA) and Inhaled Corticosteroids (ICS)

Clinical trials have evaluated the efficacy and safety of this compound when used concurrently with other standard maintenance therapies for Chronic Obstructive Pulmonary Disease (COPD), such as Long-Acting Beta-Agonists (LABA) and Inhaled Corticosteroids (ICS). nih.govmylan.com Escalation to triple therapy, consisting of a Long-Acting Muscarinic Antagonist (LAMA) like this compound, a LABA, and an ICS, is a recognized treatment strategy for patients with persistent symptoms and exacerbations. nih.gov

Subgroup analyses from Phase 3 trials have shown that this compound provides significant improvements in lung function when added to a treatment regimen that includes a LABA, with or without an ICS. nih.govmylan.com In two 12-week placebo-controlled trials, approximately 37-43% of patients were on concurrent LABA or ICS/LABA therapy. mylan.commedcentral.com The addition of this compound resulted in statistically significant improvements in trough forced expiratory volume in 1 second (FEV1) compared to placebo in these patients. nih.govmylan.com

The findings from these studies suggest that this compound is an effective and well-tolerated treatment for patients with COPD who require concomitant therapy with LABA or ICS/LABA combinations. nih.gov

The table below summarizes the placebo-adjusted improvements in trough FEV1 observed in patients taking this compound concomitantly with LABA from a prespecified subgroup analysis of two 12-week studies.

Patient SubgroupPlacebo-Adjusted LS Mean Change in Trough FEV1 (mL)95% Confidence Intervalp-value
Non-LABA Subgroup150.9(110.3–191.6)< 0.0001
LABA Subgroup139.2(82.9–195.5)< 0.0001

A 52-week safety study also assessed the use of this compound with concurrent LABA. nih.gov The incidence of adverse events for patients receiving the 175 mcg dose of this compound was not affected by the concurrent use of a LABA. nih.gov For the 88 mcg dose, a slightly higher incidence of adverse events was noted in patients also using a LABA, similar to what was observed with the active control, tiotropium. nih.gov

Advanced Research Topics and Future Directions

Investigation of Revefenacin (B1680567) in Novel Therapeutic Combinations

The cornerstone of managing moderate to very severe Chronic Obstructive Pulmonary Disease (COPD) often involves the use of multiple bronchodilators with different mechanisms of action. nih.gov Research has therefore explored the efficacy of this compound when added to existing treatment regimens, particularly with long-acting β2-agonists (LABAs) and inhaled corticosteroids (ICS).

Subgroup analyses from pivotal Phase III clinical trials provided initial evidence for this compound's utility in combination therapy. In these studies, a significant portion of patients were already receiving maintenance therapy with a LABA or an ICS/LABA combination. The addition of this compound resulted in significant improvements in lung function compared to placebo in these patient populations. nih.gov

Specifically, in a prespecified subgroup analysis of patients already taking a LABA, the addition of this compound 175 µg led to a placebo-adjusted least squares (LS) mean change in trough forced expiratory volume in 1 second (FEV1) of 139.2 mL. nih.gov Similar improvements were observed in patients regardless of the severity of their airflow obstruction. nih.gov These findings suggest that this compound can provide additional bronchodilation for patients who remain symptomatic despite treatment with other long-acting bronchodilators. One study noted that sequential or combined nebulized therapy with this compound and formoterol (B127741) could be a viable treatment option in COPD. tandfonline.com

Future research is directed toward prospective, randomized controlled trials specifically designed to evaluate fixed-dose or sequential combinations of nebulized this compound with other nebulized agents, such as LABAs. Such studies will be critical for establishing the optimal role of this compound in dual or triple-therapy strategies for patients with severe COPD who require or prefer nebulized treatment.

Table 1: Efficacy of this compound 175 µg in Combination with LABA-Containing Therapy
Patient SubgroupOutcome MeasurePlacebo-Adjusted LS Mean ChangeSource
Concomitant LABA UsersChange in Trough FEV1 at Day 85+139.2 mL nih.gov
Non-LABA UsersChange in Trough FEV1 at Day 85+150.9 mL nih.gov
LABA Users with FEV1 <50% predictedChange in Trough FEV1 at Day 85+180.8 mL nih.gov

Pharmacogenomics and Individualized Responses to this compound

The field of pharmacogenomics, which studies how genetic variations influence individual responses to drugs, represents a significant frontier in respiratory medicine. Currently, there is a lack of specific pharmacogenomic research focused on this compound. drugbank.com This absence highlights a crucial area for future investigation to move towards more personalized COPD management.

Future research could explore several key areas:

Muscarinic Receptor Polymorphisms: this compound exerts its effect by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors, primarily the M3 subtype in the airway smooth muscle. patsnap.comnih.gov Genetic variations in the genes encoding M3 and M2 receptors could potentially alter receptor density, affinity for this compound, or downstream signaling pathways, thereby influencing the degree of bronchodilation achieved.

Drug Metabolism Pathways: Investigating genetic polymorphisms in enzymes responsible for the metabolism of this compound could help identify individuals who may experience altered drug clearance, leading to variations in systemic exposure and therapeutic effect.

Predictive Biomarkers: A key goal of pharmacogenomic research is to identify genetic markers that can predict a patient's therapeutic response. For this compound, this could lead to the ability to select patients who are most likely to achieve clinically significant improvements in lung function or symptom control, optimizing treatment on an individual basis.

By elucidating the genetic underpinnings of response to this compound, clinicians may one day be able to tailor therapy to maximize efficacy for each patient.

Real-World Evidence and Observational Studies

While randomized controlled trials (RCTs) are the gold standard for establishing the efficacy of a new drug, their findings are based on carefully selected patient populations and conducted under ideal conditions. frontiersin.orgnih.gov Real-world evidence (RWE) and observational studies are essential for understanding how a treatment performs in everyday clinical practice among a broader and more diverse patient population.

For this compound, the existing evidence is predominantly from Phase III RCTs. frontiersin.orgnih.gov Future research in the form of observational studies, patient registries, and analyses of electronic health records is needed to address several key questions:

Treatment Adherence: Nebulized therapy may be preferred by patients who have difficulty with handheld inhalers. nih.gov Real-world studies can confirm whether this translates to better adherence and persistence with therapy compared to other delivery methods.

Effectiveness in Diverse Populations: Observational studies can assess the effectiveness of this compound in patients with multiple comorbidities, varying levels of disease severity, and different demographic backgrounds who are often underrepresented in clinical trials. A post-hoc analysis of Phase 3 trial data did show that this compound improved lung function in patients with COPD who also had comorbid anxiety and/or depression. copdfoundation.org

Long-Term Outcomes: RWE can provide valuable insights into the long-term impact of this compound on important clinical outcomes such as the rate of COPD exacerbations, hospitalizations, and healthcare resource utilization over extended periods. nih.govaafp.org

Gathering robust real-world data will be critical for confirming the long-term effectiveness and place of this compound in the management of COPD.

Health Economics and Outcomes Research (HEOR)

As healthcare systems face increasing pressure to provide value-based care, Health Economics and Outcomes Research (HEOR) has become indispensable. HEOR evaluates the economic and clinical outcomes of medical interventions to inform policy and reimbursement decisions. For this compound, comprehensive HEOR studies are a recognized area for future research. frontiersin.orgnih.govnih.gov

Key areas for future HEOR investigation include:

Cost-Effectiveness Analysis: Rigorous studies are needed to compare the cost-effectiveness of this compound with other long-acting muscarinic antagonists (LAMAs), including both nebulized and handheld inhaler options. frontiersin.orgnih.gov These analyses would consider the drug's acquisition cost, its impact on reducing costly events like hospitalizations, and its effect on quality of life. aafp.org

Budget Impact Modeling: Payers and healthcare systems require models that project the financial impact of adding this compound to their formularies. These models would estimate the change in total healthcare spending resulting from its adoption.

Patient-Reported Outcomes (PROs): While clinical trials have collected PRO data using instruments like the St. George's Respiratory Questionnaire (SGRQ) and the COPD Assessment Test (CAT), further analysis and real-world collection of these outcomes are needed. medicaldialogues.inphysiciansweekly.com Post-hoc analyses have shown that this compound improves health status, with some data suggesting the effect may be more pronounced in women. medicaldialogues.inphysiciansweekly.com These PROs are vital for capturing the full value of the therapy from the patient's perspective and are key inputs for economic models.

Exploration in Other Respiratory Conditions Beyond COPD

This compound is currently approved for the maintenance treatment of COPD. patsnap.commayoclinic.org However, its mechanism of action as a LAMA suggests potential therapeutic utility in other respiratory diseases characterized by bronchoconstriction and cholinergic pathway involvement.

A primary candidate for future investigation is asthma . Other LAMAs, such as tiotropium (B1237716) and umeclidinium, are approved as add-on maintenance therapies for patients with severe asthma who remain uncontrolled on ICS/LABA combinations. ajmc.com The anticholinergic action of LAMAs helps to reduce vagally-mediated bronchoconstriction, a component of asthma pathophysiology. Therefore, dedicated clinical trials to evaluate the efficacy and safety of this compound as an add-on therapy in patients with moderate-to-severe asthma are a logical next step in its clinical development.

Other potential areas of exploration, though more speculative, could include conditions such as bronchiectasis, where reducing mucus production and improving airway clearance are therapeutic goals. Any expansion beyond COPD would require extensive investigation through well-designed clinical trials to establish a positive benefit-risk profile in these distinct patient populations.

Methodologies in Revefenacin Research

Clinical Trial Design and Statistical Methodologies

The clinical development of revefenacin (B1680567) involved a series of methodologically rigorous studies, primarily Phase II and Phase III trials, to establish its profile. The design of these trials was consistently rooted in established standards for respiratory drug development, featuring randomized, double-blind, and placebo-controlled structures to minimize bias. nih.govcopdfoundation.orgfda.gov

Earlier Phase II dose-ranging studies, such as Study 0091 and Study 0117, utilized various designs, including incomplete-block, crossover formats, to evaluate multiple doses over shorter durations (e.g., 7 to 29 days). fda.gov These studies were crucial for selecting the doses to be taken into Phase III trials. fda.gov More recent Phase IV research, like the PIFR-2 study, has employed randomized, double-blind, parallel-group designs to compare this compound delivered via a nebulizer with a dry powder inhaler therapy in specific patient populations, such as those with a suboptimal peak inspiratory flow rate (PIFR). prnewswire.com

Statistical methodologies were central to the analysis of trial data. The primary efficacy analyses in the Phase III studies often involved a mixed model for repeated measures (MMRM) to assess the change from baseline in FEV₁. This approach is robust in handling missing data, a common issue in longitudinal clinical trials. For pooled data analyses, a repeated statement of subject identification nested within the study was sometimes used as an alternative to a random statement to ensure model convergence. nih.gov Statistical significance was determined by nominal p-values for comparisons against placebo. nih.gov

Summary of Key this compound Clinical Trials
Study IdentifierPhaseDesignControlPrimary EndpointDuration
Study 0126 & 0127IIIRandomized, Double-Blind, Parallel-GroupPlaceboChange from baseline in trough FEV₁ at Day 8512 Weeks
Study 0128IIIRandomized, Open-Label, Parallel-GroupTiotropium (B1237716) (Active)Safety and Tolerability52 Weeks
Study 0091IIRandomized, Double-Blind, Incomplete-Block, CrossoverPlaceboChange from baseline in trough FEV₁ at Day 77 Days per period
Study 0117IIRandomized, Double-Blind, Parallel-GroupPlaceboChange from baseline in trough FEV₁ at Day 2928 Days
PIFR-2 (NCT05165485)IVRandomized, Double-Blind, Parallel-GroupTiotropium (Active)Change from baseline in trough FEV₁ at Day 8512 Weeks

Analytical Methods for this compound and Metabolite Quantification

The quantification of this compound and its major active metabolite, THRX-195518, in biological matrices has been accomplished using highly sensitive and specific analytical methods. scienceopen.comnih.gov Validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods are the standard for determining the concentrations of these compounds in plasma and urine. scienceopen.comnih.gov

These methods typically involve a sample preparation step, such as solid-phase extraction, to isolate the analytes from the complex biological matrix. fda.gov For the analysis, stable-isotope labeled versions of this compound (e.g., this compound-d5) and its metabolite (e.g., THRX-195518-d5) are used as internal standards to ensure accuracy and precision. fda.gov The mass spectrometer is operated in a selected reaction monitoring (SRM) mode with positive ionization, which provides high selectivity for the target compounds. fda.gov

The sensitivity of these assays has been improved throughout the clinical development program. For instance, in Phase II studies, the lower limit of quantification (LLOQ) in plasma was 0.005 ng/mL for this compound and 0.05 ng/mL for THRX-195518. nih.gov For the Phase III studies, the assay sensitivity for this compound was enhanced tenfold, achieving an LLOQ of 0.0005 ng/mL, while the LLOQ for the metabolite remained at 0.005 ng/mL. nih.govfda.gov In urine, the LLOQ for both compounds was reported as 0.100 ng/mL. scienceopen.comnih.gov

More recently, research has focused on developing novel stability-indicating ultrahigh-performance liquid chromatography (UHPLC) methods for the quality control of this compound. nih.gov These methods are designed to separate this compound from its degradation products, which are primarily formed through oxidation and hydrolysis. nih.gov The identification of these impurities often utilizes two-dimensional liquid chromatography coupled with high-resolution mass spectrometry (2D-LC-HRMS). nih.gov

Analytical Method Parameters for this compound and THRX-195518
AnalyteMatrixMethodLLOQ (Phase III)Internal Standard
This compoundPlasmaLC-MS/MS0.0005 ng/mLThis compound-d5
THRX-195518PlasmaLC-MS/MS0.005 ng/mLTHRX-195518-d5
This compoundUrineLC-MS/MS0.100 ng/mLN/A
THRX-195518UrineLC-MS/MS0.100 ng/mLN/A

Pharmacokinetic/Pharmacodynamic Modeling and Simulation

Population pharmacokinetic (PK) modeling and simulation have been instrumental in characterizing the behavior of this compound and its primary metabolite, THRX-195518. cncb.ac.cnnih.gov These analyses utilized plasma concentration data collected from hundreds of patients across multiple Phase II and Phase III studies. nih.govcncb.ac.cn The primary tool for this analysis was nonlinear mixed-effects modeling. nih.gov

The plasma pharmacokinetics of this compound were best described by a two-compartment model with first-order absorption and elimination. nih.govcncb.ac.cnnih.gov For the metabolite, THRX-195518, a sequential modeling approach was employed. nih.govnih.gov In this approach, the concentration-time profiles of the metabolite were fitted to a combined model where its formation was estimated as a fixed fraction of the individually estimated clearance rate of the parent drug, this compound. cncb.ac.cnnih.gov

A key objective of the population PK analysis was to identify and evaluate the impact of various intrinsic and extrinsic factors (covariates) on the drug's disposition. nih.govnih.gov The analysis identified four statistically significant covariates: age on the apparent clearance of both this compound and its metabolite, and body weight on the apparent intercompartmental clearance of this compound and on the fraction of this compound metabolized to THRX-195518. cncb.ac.cnnih.gov However, subsequent simulations and analyses concluded that none of these covariates had a clinically meaningful effect on the systemic exposure to either this compound or its metabolite. cncb.ac.cnnih.gov This finding suggests that dose adjustments based on these patient characteristics are not necessary. nih.gov

Synthetic Methodologies for this compound and its Analogues

The synthesis of this compound has been detailed in several patents and scientific articles, outlining processes suitable for both laboratory and industrial-scale production. chemicalbook.comchemicalbook.comgoogle.com The core structure of this compound, 1-(2-{4-[(4-carbamoylpiperidin-1-yl)methyl]-N-methylbenzamido}ethyl)piperidin-4-yl N-({1,1'-biphenyl}-2-yl)carbamate, is assembled through a multi-step, convergent synthetic strategy. chemicalbook.comcjph.com.cn

One common synthetic route begins with the preparation of key intermediates. cjph.com.cn An important precursor is piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, which can be formed from 2-biphenyl isocyanate. cjph.com.cn Another crucial intermediate is 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid, which is built from starting materials like p-chloromethyl benzoic acid and isonipecotamide. cjph.com.cn

The final stages of the synthesis typically involve coupling these major fragments. For example, the piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate intermediate can undergo a nucleophilic substitution, followed by debenzylation, to yield 1-[2-(methylamino)ethyl]piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. cjph.com.cn This compound is then joined with the 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid intermediate via an amide condensation reaction to form the final this compound molecule. cjph.com.cn

Q & A

Q. What experimental methodologies are recommended to assess revefenacin's pharmacokinetics in COPD patients?

Researchers should use radiolabeled studies (e.g., [¹⁴C]-revefenacin) to track absorption, metabolism, and excretion. Key parameters include plasma exposure (AUC and Cmax) of this compound and its active metabolite THRX-195518, fecal/urinary recovery rates, and bioavailability via intravenous vs. oral administration. Mass balance studies in healthy volunteers and COPD patients reveal that <3% of orally administered this compound is absorbed, with minimal renal excretion (<1%) after inhalation . Population pharmacokinetic models (nonlinear mixed-effects modeling) can further characterize variability in drug disposition across patient subgroups .

Q. How should clinical trials evaluate this compound's efficacy in improving lung function?

Phase III trials should adopt randomized, double-blind, placebo-controlled designs with spirometry endpoints like trough FEV₁ (forced expiratory volume in 1 second) and peak FEV₁. For example, in Studies 0126 and 0127, this compound 175 µg demonstrated a placebo-adjusted trough FEV₁ improvement of ~147 mL at Day 85 (p<0.0001). Subgroup analyses should stratify patients by disease severity (e.g., GOLD criteria), smoking history, and concomitant therapies (e.g., LABA/ICS) to assess consistency of bronchodilation .

Q. What safety parameters are critical in long-term this compound studies?

Monitor systemic anticholinergic effects (e.g., dry mouth, urinary retention), cardiovascular safety (QTc intervals), and paradoxical bronchospasm. Pooled Phase III data showed low AE rates (e.g., cough: 4.2% vs. placebo 4.0%), with no clinically significant ECG changes . Post-marketing studies should track hepatic impairment risks, as this compound is metabolized in the liver, though no dose adjustments are currently recommended for renal impairment .

Advanced Research Questions

Q. How can population pharmacokinetic models address interindividual variability in this compound exposure?

Nonlinear mixed-effects modeling of plasma concentration–time data from Phase II/III trials (n=935 patients) identified covariates such as age (affecting apparent clearance) and body weight (influencing intercompartment clearance). However, these covariates had no clinically meaningful impact on exposure, supporting a fixed-dose regimen across diverse COPD populations . Sequential modeling of metabolite (THRX-195518) formation as a fraction of parent drug clearance can further refine predictions .

Q. What mechanisms underlie this compound's lung selectivity, and how can they be quantified experimentally?

In vitro assays using human airway smooth muscle tissues demonstrate this compound's high affinity for M₃ muscarinic receptors (kinetic selectivity t₁/₂ >10 hours). Comparative studies with tiotropium/glycopyrronium in animal models (rats, guinea pigs) show higher lung selectivity indices. Radioligand binding assays and bronchoprotection duration studies are critical to validate tissue-specific retention .

Q. How should contradictory findings in patient-reported outcomes (e.g., SGRQ scores) be analyzed?

In Study 0126, this compound significantly improved St. George’s Respiratory Questionnaire (SGRQ) scores (LS mean change: -4.16 vs. placebo; p=0.001), but Study 0127 showed only marginal improvement (-2.58; p=0.02) due to higher placebo response. Post-hoc analyses should adjust for baseline dyspnea severity, exacerbation history, and rescue medication use. Sensitivity analyses using mixed-effects models can account for heterogeneity in placebo responses .

Q. What experimental designs are optimal for studying this compound in severe COPD subpopulations?

Focus on patients with markers of severe disease (FEV₁ <50% predicted, mMRC ≥2, prior exacerbations). Post-hoc subgroup analyses from Phase III trials revealed greater FEV₁ improvements in patients aged >65 years, those with very severe airflow limitation, and former smokers. Stratified randomization and enrichment designs (e.g., high exacerbation risk) can enhance statistical power .

Methodological Tables

Q. Table 1. Key Pharmacokinetic Parameters of this compound (175 µg Dose)

ParameterThis compoundTHRX-195518 (Metabolite)
Cmax (ng/mL) 0.67–1.122.10–3.45
AUC₀–24 (ng·h/mL) 8.9–14.352.1–78.6
t₁/₂ (hours) 22–7022–70
Renal Excretion <1%<1%
Data sourced from pooled Phase II/III studies .

Q. Table 2. Efficacy Outcomes in Phase III Trials (Studies 0126/0127)

EndpointThis compound 175 µgPlacebop-value
Trough FEV₁ (mL)+147Baseline<0.0001
Peak FEV₁ (mL)+130Baseline<0.0001
SGRQ Responders (%)42.132.50.02 (OR 2.11)
Pooled analysis of 12-week data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Revefenacin
Reactant of Route 2
Reactant of Route 2
Revefenacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.